(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is a fluorinated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis to temporarily block the amino group during solid-phase synthesis . The compound’s structure features a chiral center (S-configuration), a 3-fluoro-2-hydroxyphenyl side chain, and a propanoic acid backbone.
Properties
Molecular Formula |
C24H20FNO5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H20FNO5/c25-20-11-5-6-14(22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 |
InChI Key |
CXFVWWJGMJOVFK-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The aryl group’s electronic and steric properties vary significantly across analogs, impacting reactivity and applications:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine, chlorine, bromine) enhance stability and resistance to enzymatic degradation, making such analogs suitable for therapeutic applications .
Backbone Modifications
Variations in the amino acid backbone alter conformational flexibility and functional group accessibility:
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